The synthesis of HMR 1556 involves multiple steps, primarily centered around the formation of the chromanol core structure. Key steps include:
The synthetic route is designed to optimize yield and purity while maintaining the structural integrity necessary for biological activity .
HMR 1556 features a complex molecular structure characterized by a chromanol backbone. The stereochemistry is defined as (3R,4S), indicating specific spatial arrangements that are critical for its biological activity. Key structural components include:
The compound's molecular weight is approximately 391.42 g/mol, and its three-dimensional configuration allows for effective binding to its target ion channels .
HMR 1556 participates in various chemical reactions that can modify its structure and functionality:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution processes .
HMR 1556 exerts its effects primarily through selective inhibition of the current by binding to the KCNQ1-KCNE1 voltage-gated potassium channel complex. This interaction leads to:
Studies have shown that HMR 1556 has an IC50 value of approximately 10.5 nM for , demonstrating its potency compared to other potassium channel blockers .
HMR 1556 possesses several notable physical and chemical properties:
These properties contribute to its effectiveness in experimental applications related to cardiac physiology .
HMR 1556 has diverse scientific applications, particularly in:
Its specificity for makes it a valuable tool for elucidating the physiological relevance of this current in both health and disease contexts .
HMR 1556 (chemical name: N-[(3R,4S)-3,4-Dihydro-3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)-2H-1-benzopyran-4-yl]-N-methylmethanesulfonamide; CAS: 223749-46-0) is a chromanol-derived small molecule specifically engineered to target the slow delayed rectifier potassium current (IKs) channel complex. This complex consists of alpha (KCNQ1/KvLQT1) and beta (minK/KCNE1) subunits that co-assemble to form the functional channel responsible for IKs current generation in cardiac tissue [1] [3]. Molecular profiling studies conducted in heterologous expression systems (Xenopus oocytes) demonstrated that HMR 1556 inhibits IKs current with a half-maximal inhibitory concentration (IC50) of 120 nM when human minK mRNA is expressed [3]. This selective binding occurs through allosteric modulation of the KCNQ1/minK channel complex without significantly altering the steady-state activation kinetics or gating properties of the channel [1] [4].
Selectivity profiling across a panel of voltage-gated potassium channels revealed exceptional specificity for IKs channels. At concentrations up to 10 μM, HMR 1556 exhibited minimal or no inhibition of several other potassium channels and cardiac currents: HERG (IKr) channels were blocked by only 7-12% at 10 μM; Kv1.5 (ultra-rapid delayed rectifier, IKur) channels showed <5% inhibition; Kv1.3 channels were unaffected; Kir2.1 (inward rectifier, IK1) channels experienced negligible block; and HCN2 (pacemaker) channels displayed no sensitivity [3] [4]. This high selectivity profile positions HMR 1556 as a superior pharmacological tool compared to earlier IKs blockers like chromanol 293B, which exhibits significant off-target effects on transient outward current (Ito) at similar concentrations [2].
Table 1: Selectivity Profiling of HMR 1556 Across Cardiac Ion Channels
Ion Channel/Current | Subunit Composition | Block by 10 µM HMR 1556 | IC₅₀ (when applicable) | Experimental System |
---|---|---|---|---|
IKs | KCNQ1/minK | 97.2 ± 3.2% | 6.8 nM (human atrial), 10.5 nM (canine ventricular), 34 nM (guinea pig ventricular) | Human/guinea pig atrial myocytes, Canine ventricular myocytes, Xenopus oocytes |
IKr | HERG | 7-12% | 12.6 µM | Canine ventricular myocytes, Xenopus oocytes |
Ito | Kv4.2/Kv4.3 | 25% (rat) | 33.9 µM | Rat ventricular myocytes, Human atrial myocytes |
IK1 | Kir2.1 | <5% | >10 µM | Human atrial myocytes, Xenopus oocytes |
IKur | Kv1.5 | <5% | >10 µM | Human atrial myocytes |
ICa,L | Cav1.2 | 31% (guinea pig) | 27.5 µM | Guinea pig ventricular myocytes |
The inhibition kinetics of HMR 1556 demonstrate profound differences between IKs and other major repolarizing currents. In canine ventricular myocytes, HMR 1556 blocks IKs with an IC50 of 10.5 nM in a concentration-dependent and reversible manner, while showing approximately 1,200-fold lower potency against IKr (IC50 = 12.6 µM) and transient outward current (Ito, IC50 = 33.9 µM) [2] [4]. This kinetic selectivity is preserved across species, with guinea pig ventricular myocytes showing an IKs IC50 of 34 nM and human atrial myocytes exhibiting even greater sensitivity (IC50 = 6.8 nM) [1] [3]. The block develops rapidly upon exposure and is readily reversible upon washout, indicating simple pore occlusion rather than state-dependent trapping mechanisms [1].
Detailed kinetic analysis reveals that HMR 1556 does not modify the voltage-dependence of IKs activation or alter the time course of activation/deactivation kinetics, suggesting it acts as a classic pore blocker without allosteric effects on gating [1] [3]. In contrast, even at concentrations exceeding 1 µM, HMR 1556 has negligible effects on inward rectifier potassium current (IK1) density or properties in both human atrial and canine ventricular myocytes [1] [2]. Similarly, ultra-rapid delayed rectifier potassium current (IKur) in human atrium remains unaffected at concentrations that produce near-complete IKs blockade [1]. The only notable off-target effect occurs at concentrations >10 µM, where approximately 31% inhibition of L-type calcium current (ICa,L) has been observed in guinea pig cardiomyocytes [3]. However, this effect is pharmacologically irrelevant given the nanomolar potency for IKs blockade.
Table 2: Comparative Inhibition Kinetics of HMR 1556 on Cardiac Potassium Currents
Parameter | IKs | IKr | Ito | IK1 |
---|---|---|---|---|
IC₅₀ (nM) | 6.8-34 | 12,600 | 33,900 | >10,000 |
Hill Coefficient | ~1.0 | Not determined | Not determined | Not applicable |
Block at 100 nM | 80-90% | <5% | 0% | 0% |
Block at 1 µM | >95% | 8-10% | 3-5% | <2% |
Effect on Activation Kinetics | None | Not applicable | Not applicable | None |
Effect on Inactivation Kinetics | None | Not applicable | Accelerated | None |
Reversibility | Complete | Complete | Complete | Complete |
The electrophysiological consequences of IKs blockade by HMR 1556 manifest as concentration-dependent and tissue-specific prolongation of action potential duration (APD). In guinea pig ventricular papillary muscles, HMR 1556 (1 µM) prolongs action potential duration at 90% repolarization (APD90) by 19-27% across pacing frequencies of 0.5-7 Hz, with greater effects observed at slower rates [3]. This reverse rate-dependence—where APD prolongation diminishes at faster heart rates—is characteristic of IKs blockade and contrasts sharply with the reverse rate-dependent profile of IKr blockers. Importantly, during β-adrenergic stimulation with isoproterenol (10 µM), the APD-prolonging effect of HMR 1556 becomes substantially enhanced, particularly at lower pacing rates (47% prolongation at 0.5 Hz vs. 25% at 7 Hz) [3]. This phenomenon occurs because sympathetic activation increases IKs magnitude, thereby amplifying the pharmacological impact of its inhibition.
In atrial tissue, HMR 1556 exhibits significant electrophysiological effects despite the relatively smaller contribution of IKs to atrial repolarization under baseline conditions. In a porcine model of persistent atrial fibrillation, therapeutic concentrations of HMR 1556 (achieved by 30 mg/kg oral administration) prolonged right atrial monophasic action potential duration (MAPD) from 174±13 ms to 230±7 ms, facilitating conversion to sinus rhythm [6]. This atrial-selective effect is attributed to the upregulation of IKs during atrial fibrillation and its critical role in rate-adaptation. The atrial action potential prolongation occurs without significant effect on ventricular repolarization at therapeutic concentrations, suggesting a favorable safety profile for atrial-selective antiarrhythmic intervention [6].
Species differences significantly modulate the cellular response to HMR 1556. Human ventricular myocardium exhibits approximately 3-fold greater APD prolongation to IKr block compared to canine myocardium due to inherently smaller repolarization reserve. This difference stems from 4.5-fold lower basal IKs density and 3-fold lower IK1 density in human versus canine ventricular myocytes [7]. Consequently, HMR 1556 (1 µM) potentiates the APD-prolonging effect of IKr blockade (dofetilide) by 56% in dog but only 16% in human ventricular tissue, reflecting species-specific dependencies on IKs for repolarization homeostasis [7].
Table 3: Concentration-Dependent Effects of HMR 1556 on Cardiac Repolarization Parameters
Tissue Type | Concentration | Pacing Frequency | Effect on APD/ERP | β-Adrenergic Modulation |
---|---|---|---|---|
Guinea pig ventricular papillary muscle | 1 µM | 0.5 Hz | ↑ APD90 27% | Isoproterenol enhances effect (↑47% at 0.5 Hz) |
Guinea pig ventricular papillary muscle | 1 µM | 7 Hz | ↑ APD90 19% | Isoproterenol enhances effect (↑25% at 7 Hz) |
Canine ventricle (Langendorff) | 0.1 µM | 350 bpm | ↑ MAPD90 3% | Not tested |
Canine ventricle (Langendorff) | 1 µM | 350 bpm | ↑ MAPD90 10% | Not tested |
Rabbit ventricle (with IKr block) | 100 nM | CL 500 ms | ↑ APD90 additional 17±4 ms (vs. dofetilide alone) | Not applicable |
Human atrial myocytes | 10 µM | Not specified | No effect on Ito, IKur, IK1 | Not applicable |
Porcine right atrium (in vivo AF model) | Therapeutic plasma levels | Atrial tachycardia | ↑ MAPD from 174±13 ms to 230±7 ms | Contributes to sinus rhythm conversion |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7